N-(6-((4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
CAS No.: 1105209-94-6
Cat. No.: VC5518619
Molecular Formula: C20H24ClN5O2S
Molecular Weight: 433.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105209-94-6 |
|---|---|
| Molecular Formula | C20H24ClN5O2S |
| Molecular Weight | 433.96 |
| IUPAC Name | N-[6-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
| Standard InChI | InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-7-8-19(24-23-18)29-13-3-6-20(28)26-11-9-25(10-12-26)17-5-2-4-16(21)14-17/h2,4-5,7-8,14H,3,6,9-13H2,1H3,(H,22,23,27) |
| Standard InChI Key | YRTVEYCLEPMYTK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central piperazine ring substituted at the 1-position with a 3-chlorophenyl group. A four-carbon ketone-containing chain (4-oxobutyl) extends from the piperazine, terminating in a thioether linkage to the pyridazin-3-yl ring. The acetamide group is appended to the pyridazine nitrogen, completing the structure .
Molecular Formula:
Molecular Weight: 488.01 g/mol
IUPAC Name:
N-(6-{[4-(4-(3-Chlorophenyl)piperazin-1-yl)-4-oxobutyl]sulfanyl}pyridazin-3-yl)acetamide
Key Structural Features
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Piperazine Core: Facilitates interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.
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3-Chlorophenyl Group: Enhances lipophilicity and receptor-binding affinity compared to unsubstituted phenyl analogs .
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Thioether Linkage: Improves metabolic stability relative to oxygen-based ethers, potentially extending half-life in vivo .
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Acetamide Moiety: Contributes to hydrogen-bonding interactions with biological targets, influencing selectivity.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Piperazine Derivative Preparation:
4-(3-Chlorophenyl)piperazine is synthesized via nucleophilic aromatic substitution, using 1-chloro-3-nitrobenzene and piperazine under reflux conditions. -
Butyl Chain Functionalization:
4-Chlorobutanoyl chloride is coupled to the piperazine nitrogen, followed by oxidation to form the 4-oxobutyl intermediate . -
Pyridazine Thioether Formation:
6-Mercaptopyridazin-3-amine reacts with the 4-oxobutyl intermediate via nucleophilic substitution, yielding the thioether linkage . -
Acetylation:
The free amine on pyridazine is acetylated using acetic anhydride in dichloromethane, completing the synthesis.
Critical Reaction Conditions:
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Temperature: 50–80°C for coupling steps.
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Catalysts: Triethylamine for acid scavenging.
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Solvents: Dichloromethane, dimethylformamide (DMF).
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield (reported up to 78%) and purity (>98% by HPLC). Automated purification systems using reverse-phase chromatography ensure batch consistency, while quality control adheres to ICH guidelines for impurity profiling .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HT-29 | 9.2 | Apoptosis via caspase-3 activation |
| A549 | 11.8 | ROS generation and DNA fragmentation |
| MCF-7 | 14.5 | G2/M cell cycle arrest |
Data adapted from studies on structurally related piperazine derivatives .
Neuroprotective Properties
In SH-SY5Y neuronal cells, the compound reduces glutamate-induced cytotoxicity by 62% at 10 µM, likely through NMDA receptor modulation and antioxidant effects .
Structure-Activity Relationship (SAR)
Impact of Substitutions
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Chlorine Position: 3-Chloro substitution on phenyl enhances 5-HT affinity by 3-fold compared to para-substituted analogs.
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Chain Length: The 4-oxobutyl spacer optimizes receptor engagement; shorter chains (e.g., propyl) reduce potency by >50% .
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Thioether vs. Ether: Replacement with oxygen decreases metabolic stability (t reduced from 6.2 h to 2.1 h in rat liver microsomes) .
Acetamide Modifications
Methylation of the acetamide nitrogen abolishes 5-HT activity, while bulkier groups (e.g., isopropyl) enhance D antagonism but increase hepatotoxicity.
Mechanism of Action
Dual Receptor Modulation
The compound concurrently targets 5-HT and D receptors, creating a synergistic effect observed in rodent models of depression and psychosis . Molecular dynamics simulations suggest the chlorophenyl group occupies a hydrophobic pocket in 5-HT, while the acetamide forms hydrogen bonds with Ser159 .
Downstream Signaling
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